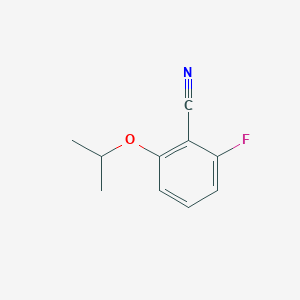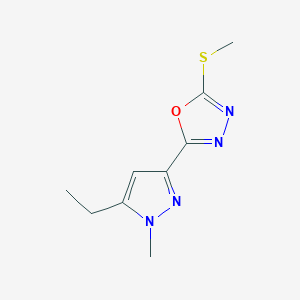![molecular formula C38H28N2 B13100369 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(9H-carbazole): is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good thermal stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(9H-carbazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core and the carbazole units.
Coupling Reaction: The biphenyl core is functionalized with appropriate leaving groups, such as bromides or iodides. The carbazole units are then coupled to the biphenyl core using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures (typically 80-100°C).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated, sulfonated, and halogenated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used as a hole-transporting material in OLEDs and OPVs due to its high charge carrier mobility and thermal stability.
Photovoltaics: It is employed in the active layers of organic solar cells to enhance their efficiency.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Drug Delivery: Its ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry:
Optoelectronic Devices: The compound is used in the fabrication of optoelectronic devices, such as OLED displays and lighting panels.
Sensors: It is employed in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic states and charge carriers in organic electronic devices. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. This enhances the efficiency and brightness of the device. The compound’s unique structure allows for efficient charge transport and reduces energy loss, making it an ideal material for optoelectronic applications.
Comparaison Avec Des Composés Similaires
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl: Another carbazole derivative used in OLEDs and OPVs.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: A hole-transporting material with similar applications in organic electronics.
2,7-Di-tert-butyl-9,9’-spirobifluorene: A compound with high thermal stability and charge carrier mobility, used in OLEDs.
Uniqueness: 9,9’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(9H-carbazole) is unique due to its specific structural features, such as the presence of dimethyl groups on the biphenyl core, which enhance its solubility and processability. Additionally, its high thermal stability and excellent optoelectronic properties make it a superior choice for various applications in organic electronics.
Propriétés
Formule moléculaire |
C38H28N2 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
9-[4-(4-carbazol-9-yl-3-methylphenyl)-2-methylphenyl]carbazole |
InChI |
InChI=1S/C38H28N2/c1-25-23-27(19-21-33(25)39-35-15-7-3-11-29(35)30-12-4-8-16-36(30)39)28-20-22-34(26(2)24-28)40-37-17-9-5-13-31(37)32-14-6-10-18-38(32)40/h3-24H,1-2H3 |
Clé InChI |
VWLODRKPTXJWJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
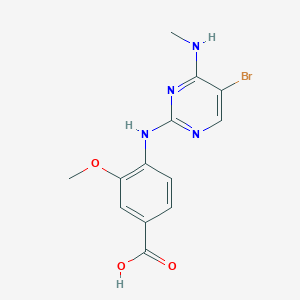
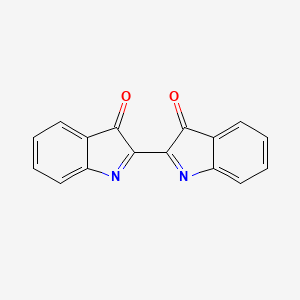
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)


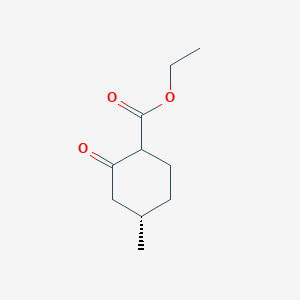
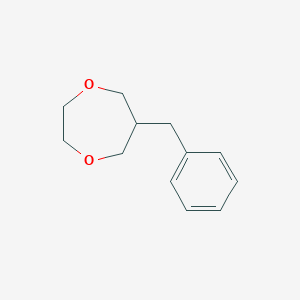
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
